N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic compound with the molecular formula C26H31N3O4 and a molecular weight of 449.5 g/mol. This compound is recognized for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. The compound's IUPAC name reflects its complex structure, which includes various functional groups that contribute to its biological activity.
The compound is cataloged in chemical databases such as PubChem, where it is available for research purposes. The purity of commercially available samples typically exceeds 95%, making it suitable for high-quality experimental applications.
This compound can be classified under organic compounds, specifically as an amide due to the presence of the ethanediamide moiety. Its structure includes aromatic rings and a cyclopentyl group, indicating potential interactions with biological targets.
The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions, including:
Technical details regarding specific reagents and conditions are critical for optimizing yield and purity during synthesis, although these specifics are often proprietary or detailed in specialized literature.
The molecular structure of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can be represented using various notations:
InChI=1S/C26H31N3O4/c1-18-16-20(9-12-22(18)29-15-5-6-23(29)30)28-25(32)24(31)27-17-26(13-3-4-14-26)19-7-10-21(33-2)11-8-19/h7-12,16H,3-6,13-15,17H2,1-2H3,(H,27,31)(H,28,32)This notation provides a standardized way to describe the compound's structure in databases.
The compound has a complexity rating of 712, indicating a relatively high degree of structural complexity which may influence its biological activity and interactions.
The compound may participate in various chemical reactions typical for amides and aromatic compounds:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for successful transformations.
The physical properties of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide include:
Key chemical properties include:
Relevant data regarding stability under various conditions (pH, temperature) would be essential for practical applications.
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has potential applications in:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1